molecular formula C21H8Cl4O7 B171263 2',4,7,7'-Tetrachloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid CAS No. 155911-14-1

2',4,7,7'-Tetrachloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid

Cat. No. B171263
M. Wt: 514.1 g/mol
InChI Key: SCYFNBCUMYNVDK-UHFFFAOYSA-N
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Description

The compound “2’,4,7,7’-Tetrachloro-3’,6’-dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylic acid” is a complex organic molecule. It is related to the class of compounds known as xanthenes . Xanthenes are a group of organic compounds with diverse properties and uses, including dyes, pharmaceuticals, and materials for high-tech applications .


Synthesis Analysis

The synthesis of such complex organic molecules often involves multiple steps and various reagents. One related compound, rose bengal, is synthesized through a process involving iodinated fluorescein derivatives . The process involves the use of phthalic anhydride and resorcinol .


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its name. It contains multiple functional groups, including carboxylic acid and hydroxy groups, and it also features a spiro arrangement of two fused ring systems . The structure is based on structures generated from information available in databases .


Chemical Reactions Analysis

The compound may participate in various chemical reactions due to its complex structure and the presence of multiple functional groups. For example, naphthazarin derivatives, which are structurally similar to this compound, can exhibit a four-electron transfer redox reaction . This property has been exploited in the design of rechargeable batteries using organic active materials .

Scientific Research Applications

Bioassay Applications

One of the primary applications of compounds similar to 2',4,7,7'-Tetrachloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid is in bioassays. For example, related xanthones isolated from the Tanzanian plant Pyrenacantha kaurabassana demonstrated moderate anti-HIV activity, highlighting the potential of such compounds in antiviral research (Omolo et al., 2012).

Chemical Synthesis and Modifications

The compound and its analogs have been extensively studied in chemical synthesis. Researchers have explored various methods for cyclizing and modifying similar structures, leading to the development of new compounds with potential biological activities. For instance, a study demonstrated the synthesis of related compounds through the cyclization of specific precursors (Wilamowski et al., 1995).

Development of Fluorescence Probes

Such compounds have also been used in the development of novel fluorescence probes for detecting reactive oxygen species. This application is significant in studying biological and chemical processes involving highly reactive oxygen species (Setsukinai et al., 2003).

Applications in Organic Chemistry

The compound's structural class has been utilized in organic chemistry for synthesizing polycyclic oxygen aromatics, demonstrating the versatility of these compounds in creating complex chemical structures (Kasturi et al., 1993).

Potential in Pharmacological Research

Research has also been conducted on derivatives of similar compounds for their potential antiulcer activities, indicating the relevance of these structures in pharmacological research (Kitazawa et al., 1989).

Exploration in Medicinal Chemistry

The exploration of such compounds extends to medicinal chemistry, where researchers have investigated the synthesis and cytotoxic activity of analogues in the context of cancer research (Sittisombut et al., 2006).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. It’s important to handle all chemicals with appropriate safety measures. For detailed safety information, one should refer to the material safety data sheet (MSDS) of the compound .

properties

IUPAC Name

2',4,7,7'-tetrachloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H8Cl4O7/c22-9-2-7-14(4-12(9)26)31-15-5-13(27)10(23)3-8(15)21(7)17-16(20(30)32-21)11(24)1-6(18(17)25)19(28)29/h1-5,26-27H,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYFNBCUMYNVDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C2C(=C1Cl)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Cl)O)O)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H8Cl4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7,2',7'-Tetrachloro-6-carboxyfluorescein

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2',4,7,7'-Tetrachloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid
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2',4,7,7'-Tetrachloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid
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2',4,7,7'-Tetrachloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid
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2',4,7,7'-Tetrachloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid
Reactant of Route 5
2',4,7,7'-Tetrachloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid
Reactant of Route 6
2',4,7,7'-Tetrachloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid

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